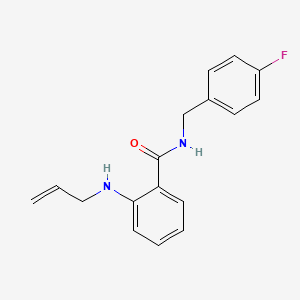
2-(Allylamino)-N-(4-fluorobenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylamino)-N-(4-fluorobenzyl)benzamide is an organic compound that belongs to the class of benzamides It features an allylamino group and a 4-fluorobenzyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-N-(4-fluorobenzyl)benzamide typically involves the following steps:
Formation of 4-fluorobenzylamine: This can be achieved through the reduction of 4-fluorobenzonitrile using sodium borohydride in the presence of a transition metal catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group could yield N-oxide derivatives, while reduction could yield primary or secondary amines.
Scientific Research Applications
2-(Allylamino)-N-(4-fluorobenzyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(Allylamino)-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds with biological molecules, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: This compound shares the fluorobenzyl group but lacks the allylamino and benzamide moieties.
N-(4-Fluorobenzyl)benzamide: This compound lacks the allylamino group but shares the benzamide and fluorobenzyl groups.
Uniqueness
2-(Allylamino)-N-(4-fluorobenzyl)benzamide is unique due to the presence of both the allylamino and 4-fluorobenzyl groups, which can provide distinct chemical and biological properties compared to similar compounds
Biological Activity
2-(Allylamino)-N-(4-fluorobenzyl)benzamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, presenting a comprehensive overview of its significance in therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C13H12FN2O. The presence of the fluorine atom is notable as it often enhances the biological activity and selectivity of compounds in drug development.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially acting through mechanisms similar to other benzamide derivatives that inhibit histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival .
- Mechanism of Action : The compound is hypothesized to interact with various molecular targets involved in cell cycle regulation and apoptosis. This interaction can lead to cell cycle arrest and increased apoptosis in cancer cells, similar to other HDAC inhibitors .
Anticancer Studies
- In Vitro Studies :
- A study demonstrated that related compounds with similar structures showed significant antiproliferative effects against various cancer cell lines, including HepG2 liver cancer cells. The IC50 values indicated strong efficacy at low concentrations, suggesting that structural modifications like fluorination enhance activity .
- In Vivo Studies :
Comparative Analysis with Other Compounds
| Compound Name | IC50 (µM) | Tumor Growth Inhibition (%) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | HDAC inhibition, apoptosis induction |
| SAHA (Vorinostat) | 17.25 | 48.13 | HDAC inhibition |
| FNA (Fluorinated derivative) | 1.30 | 48.89 | Class I HDAC inhibition |
Properties
Molecular Formula |
C17H17FN2O |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(prop-2-enylamino)benzamide |
InChI |
InChI=1S/C17H17FN2O/c1-2-11-19-16-6-4-3-5-15(16)17(21)20-12-13-7-9-14(18)10-8-13/h2-10,19H,1,11-12H2,(H,20,21) |
InChI Key |
SDEISMNKFBMFFU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















